molecular formula C19H22FN3 B15080510 N-(2-Fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

N-(2-Fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Cat. No.: B15080510
M. Wt: 311.4 g/mol
InChI Key: MXQQJDDRPFKJMF-KGENOOAVSA-N
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Description

N-(2-Fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorobenzylidene group and a methylbenzyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine typically involves the condensation of 2-fluorobenzaldehyde with 4-(4-methylbenzyl)-1-piperazineamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond between the aldehyde and the amine group of the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the imine group to an amine.

    Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N-(2-Fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its piperazine core, which is common in many drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorobenzylidene and methylbenzyl groups can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
  • N-(2-Bromobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
  • N-(2-Methylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Uniqueness

N-(2-Fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is unique due to the presence of the fluorine atom, which can significantly affect its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22FN3

Molecular Weight

311.4 g/mol

IUPAC Name

(E)-1-(2-fluorophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine

InChI

InChI=1S/C19H22FN3/c1-16-6-8-17(9-7-16)15-22-10-12-23(13-11-22)21-14-18-4-2-3-5-19(18)20/h2-9,14H,10-13,15H2,1H3/b21-14+

InChI Key

MXQQJDDRPFKJMF-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=CC=C3F

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3F

Origin of Product

United States

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